Acid Brown 440

CAS No.:

Cat. No.: VC17955545

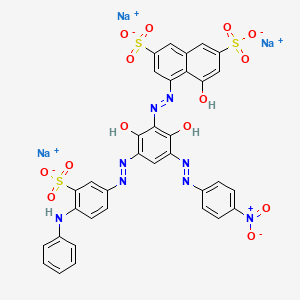

Molecular Formula: C34H21N8Na3O14S3

Molecular Weight: 930.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H21N8Na3O14S3 |

|---|---|

| Molecular Weight | 930.7 g/mol |

| IUPAC Name | trisodium;4-[[3-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,6-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-41-32-33(44)27(39-36-20-6-9-22(10-7-20)42(46)47)17-28(34(32)45)40-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |

| Standard InChI Key | JHBDBLPKFHKYRW-UHFFFAOYSA-K |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Acid Brown 440 is classified under the Colour Index (C.I. 34908) and holds the CAS Registry Number 93376-15-9 . The compound’s molecular structure comprises three azo groups (-N=N-) formed through sequential diazotization and coupling reactions.

Molecular Formula and Weight

Discrepancies in reported molecular formulas across sources highlight variations in sodium counterion inclusion:

These differences may arise from variations in salt forms or typographical errors. The consensus molecular weight ranges from 887.78 to 930.73 g/mol .

Structural Features

The dye is derived from:

-

5-Amino-2-(phenylamino)benzenesulfonic acid

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid

-

4-Nitrobenzenamine

These precursors undergo diazotization followed by coupling with resorcinol to form the trisazo structure . The presence of sulfonic acid groups (-SO₃H) enhances water solubility, while aromatic rings contribute to chromophoric stability.

Synthesis and Manufacturing

Production Methodology

The synthesis involves three diazotization steps and one coupling reaction:

| Step | Reactant | Process | Product |

|---|---|---|---|

| 1 | 4-Nitrobenzenamine | Diazotization | Diazonium salt |

| 2 | 5-Amino-2-(phenylamino)benzenesulfonic acid | Diazotization | Second diazonium salt |

| 3 | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Diazotization | Third diazonium salt |

| 4 | Resorcinol | Coupling | Acid Brown 440 (trisazo compound) |

This multi-step process requires precise pH and temperature control to ensure optimal yield .

Industrial-Scale Parameters

Physicochemical Properties

Thermal and Physical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 286°C | |

| Boiling Point | 379.8°C | |

| Appearance | Brown powder | |

| Moisture Content | ≤12% | |

| LogP (Partition Coefficient) | 12.43 |

The high LogP value indicates strong hydrophobicity, balanced by sulfonate groups for aqueous solubility .

Industrial Applications

Leather Dyeing

Acid Brown 440 is predominantly used for coloring leather due to:

-

High Affinity for Collagen: Sulfonic acid groups bind to protonated amino groups in collagen fibers .

-

Color Fastness: Resists fading under UV exposure and mechanical stress .

-

Shade Consistency: Provides uniform brown coloration across pH 3–5 .

Comparative Performance

| Parameter | Acid Brown 440 | Conventional Brown Dyes |

|---|---|---|

| Wash Fastness (ISO 105-C06) | 4–5 | 3–4 |

| Light Fastness (ISO 105-B02) | 5 | 4 |

| Rubbing Fastness (Dry) | 4 | 3 |

Data extrapolated from manufacturer specifications .

| Company | Location | Brand Name |

|---|---|---|

| TKE Chemical | China | Acid Brown A |

| Hangzhou Xiasha Hengsheng Chemicals | China | Acid Leather Brown PNR |

| Taiheung Corp | South Korea | Apollo Leather Brown PLA |

| Ciech SA | Poland | Coriamine Brown B |

| Daedo Industrial Co. Ltd. | South Korea | Daedo Acid Brown PNR |

Pricing averages $15–20/kg, with minimum order quantities (MOQs) of 25 kg .

Research Gaps and Future Directions

-

Ecotoxicological Studies: No data on aquatic toxicity or biodegradability are available.

-

Alternative Applications: Potential use in textiles or paper dyeing remains unexplored.

-

Synthesis Optimization: Opportunities for catalytic diazotization to reduce waste generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume